molecular formula C12H13BO3 B1587520 6-Ethoxy-2-naphthaleneboronic acid CAS No. 352525-98-5

6-Ethoxy-2-naphthaleneboronic acid

Cat. No. B1587520
M. Wt: 216.04 g/mol
InChI Key: INXXVGFSXYJGHI-UHFFFAOYSA-N
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Description

6-Ethoxy-2-naphthaleneboronic acid is a chemical compound with the linear formula C10H6OCH2CH3B(OH)2 . It has a molecular weight of 216.04 . This compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 6-Ethoxy-2-naphthaleneboronic acid is represented by the formula C10H6OCH2CH3B(OH)2 . This indicates that the molecule consists of a naphthalene ring substituted with an ethoxy group and a boronic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Ethoxy-2-naphthaleneboronic acid are not available, boronic acids are known to participate in various types of reactions. For instance, they are used in Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

6-Ethoxy-2-naphthaleneboronic acid is a solid at 20°C . It has a melting point of 252-255°C . The compound is white to almost white in color .

Scientific Research Applications

Synthesis of Naphthalenes

An efficient method for synthesizing functionalized naphthalenes, involving platinum-catalyzed hydroarylation of aryl enynes, has been developed. This method allows for the introduction of various groups (e.g., hydrogen, alkyl, aryl) into the naphthalene structure, showcasing the utility of 6-Ethoxy-2-naphthaleneboronic acid derivatives in complex organic synthesis (Kang et al., 2012).

Advanced Material Development

In the field of material science, specifically in the development of liquid crystalline polymers (LCPs), naphthalene derivatives have been used to create polymers with low melting temperatures and broad mesophase temperature ranges. These polymers exhibit strong orientation and micro-fiber structures, indicating their potential in high-performance engineering applications (Chen et al., 2005).

Environmental Remediation

Research has also focused on the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs), using naphthalene as a model compound. This work highlights the potential of microbial consortia to degrade PAHs in contaminated environments, offering insights into bioremediation strategies (Zhang et al., 2004).

Sensor Development

6-Ethoxy-2-naphthaleneboronic acid derivatives have been explored for sensor applications as well. A novel sensor for Al(III) based on a chromone-derived Schiff-base demonstrates high sensitivity and selectivity, which could be crucial for environmental monitoring and industrial applications (Liu & Yang, 2018).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

(6-ethoxynaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BO3/c1-2-16-12-6-4-9-7-11(13(14)15)5-3-10(9)8-12/h3-8,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXXVGFSXYJGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405141
Record name 6-Ethoxy-2-naphthaleneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2-naphthaleneboronic acid

CAS RN

352525-98-5
Record name 6-Ethoxynaphthalen-2-yl boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352525-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxy-2-naphthaleneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-6-naphthaleneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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